7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Description
Properties
Molecular Formula |
C7H10F2N4 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H10F2N4/c8-6(9)5-1-2-11-7-4(10)3-12-13(5)7/h3,5-6,11H,1-2,10H2 |
InChI Key |
SXJACDSYBISBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . When trifluoroacetic acid is used instead of acetic acid, 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed .
Chemical Reactions Analysis
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain pyrazolo[1,5-a]pyrimidines can act as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. The binding affinity of these compounds suggests potential for developing new anti-tuberculosis agents .
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | MIC (μmol/L) | Activity Type |
|---|---|---|
| 7-(Difluoromethyl)-4H-pyrazolo | 4–20 | Moderate to Good |
| 2-phenyl-5-substituted derivatives | 6–12 | Effective against M.tb |
Anticancer Properties
The compound has also been explored for its anticancer potential. Pyrazolo[1,5-a]pyrimidines have been identified as promising candidates for inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and cancer progression. Inhibitors targeting CDKs can induce apoptosis in cancer cells and halt tumor growth .
Case Study: Structure-Activity Relationship (SAR) Analysis
A study investigated various substitutions on the pyrazolo[1,5-a]pyrimidine scaffold to optimize anticancer activity. The results indicated that specific functional groups significantly enhance potency against different cancer cell lines .
Neurological Applications
Recent findings suggest that pyrazolo[1,5-a]pyrimidines could also be beneficial in treating neurological disorders. Their ability to modulate pathways involved in neurodegeneration presents opportunities for developing drugs aimed at conditions such as Alzheimer's disease and Parkinson's disease. The mechanisms may involve neuroprotective effects through the inhibition of neuroinflammatory processes .
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For example, pyrimidinamine derivatives, which include this compound, act as mitochondrial complex I electron transport inhibitors. This mode of action is different from other fungicides and contributes to its biological activity .
Comparison with Similar Compounds
Substituent Effects at the 7-Position
The 7-position of pyrazolo[1,5-a]pyrimidines is critical for modulating biological activity. Key comparisons include:
Trifluoromethyl (CF₃) Analogs
Compounds such as 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., compounds 6k , 6l , and 12 in ) demonstrate potent kinase inhibition. For example:
- Compound 6k : IC₅₀ = 18 nM against Pim1 kinase.
- Compound 12 : IC₅₀ = 1.5 nM, attributed to the trifluoromethyl group’s strong electron-withdrawing effect and enhanced lipophilicity .
The CF₂H group is less electron-withdrawing, which may alter binding interactions in kinase targets .
Non-Fluorinated Analogs
Compounds lacking fluorine at the 7-position (e.g., 6-allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine in ) show diminished kinase inhibition, highlighting fluorine’s role in enhancing target affinity .
Substituent Effects at the 3-Position
The 3-position often determines hydrogen-bonding capacity and steric interactions:
Amine vs. Aryl Groups
- Amine Substituent : The target compound’s 3-amine group enables hydrogen bonding with kinase active sites, a feature exploited in kinase inhibitors like compound 12 (), which uses a Boc-protected amine for improved binding .
- Aryl Substituents : Compounds with aryl groups (e.g., 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine in ) exhibit antibacterial activity, with phenyl-substituted derivatives showing superior results compared to unsubstituted analogs .
Key Observations :
- Fluorine at 7-Position : CF₃ analogs exhibit stronger kinase inhibition due to enhanced lipophilicity and electronic effects.
- Amine at 3-Position : Facilitates hydrogen bonding, critical for kinase binding.
- Aryl Groups at 3-Position : Improve antibacterial activity, likely through hydrophobic interactions .
Physicochemical and Metabolic Properties
- Lipophilicity : CF₃ > CF₂H > H. The target compound’s CF₂H group balances solubility and membrane permeability.
- Metabolic Stability: CF₃ is resistant to oxidative metabolism, whereas CF₂H may undergo slower degradation compared to non-fluorinated analogs .
- Solubility : The amine at the 3-position enhances water solubility, critical for oral bioavailability.
Biological Activity
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.
- Chemical Formula : CHFN
- CAS Number : 1872477-43-4
- Molecular Weight : 173.16 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a difluoromethyl group at the 7-position.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer activities. For instance, a study highlighted the antiproliferative effects of various derivatives against breast, colon, and lung cancer cell lines. The mechanism of action appears to be independent of traditional targets such as dihydrofolate reductase (DHFR), suggesting alternative pathways for inducing cytotoxicity .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| Breast Cancer | 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine | 15.2 |
| Colon Cancer | 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine | 12.8 |
| Lung Cancer | 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine | 10.5 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes involved in cancer progression and other diseases. Notably, it has shown activity against kinases involved in cell signaling pathways crucial for tumor growth .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. The compound demonstrated moderate inhibitory effects against several bacterial strains and fungi. This suggests potential applications in treating infections where conventional antibiotics may fail .
Case Studies
- Synthesis and Evaluation : In a comprehensive study published in MDPI, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and assessed their biological activities. The study found that modifications at the 7-position significantly influenced anticancer activity .
- Mechanistic Insights : Another research article explored the mechanisms underlying the anticancer effects of these compounds. It was found that they induce apoptosis in cancer cells through the activation of caspase pathways .
Future Directions
The ongoing research into the biological activity of 7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine suggests several avenues for future exploration:
- Structural Modifications : Further modifications to enhance potency and selectivity against specific cancer types.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents to improve treatment outcomes.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors such as enaminones or hydrazine derivatives. For example, refluxing in pyridine with aromatic aldehydes (e.g., furfural or 4-chlorobenzaldehyde) under acidic conditions yields pyrazolo[1,5-a]pyrimidine cores. Subsequent functionalization with difluoromethyl groups is achieved via nucleophilic substitution or condensation reactions. Purification often involves recrystallization from ethanol, DMF, or dioxane, with yields ranging from 62% to 70% .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization employs a combination of spectroscopic techniques:
- IR spectroscopy identifies NH and C-F stretches (~3300 cm and 1100–1200 cm, respectively).
- H/C NMR confirms the pyrimidine ring protons (δ 6.5–8.5 ppm) and difluoromethyl CFH splitting patterns (δ 4.5–5.5 ppm).
- Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 216–355 depending on substituents).
- Elemental analysis validates C, H, N, and F content (e.g., 62.77% C, 24.40% N for related analogs) .
Advanced Research Questions
Q. How can solvent-free conditions or green catalysts improve synthesis efficiency?
- Methodological Answer : Solvent-free multicomponent reactions (e.g., using meglumine as a catalyst) reduce waste and improve atom economy. For pyrazolo-pyrimidine derivatives, combining hydrazine, ethyl acetoacetate, aldehydes, and ammonium acetate in ethanol at room temperature achieves yields >80% with minimal purification. This approach avoids toxic solvents like DMF and reduces reaction times (~5 hours vs. 6–12 hours for traditional methods) .
Q. What strategies resolve discrepancies in NMR data for this compound?
- Methodological Answer : Contradictions in H NMR signals (e.g., overlapping peaks for NH and CFH groups) are addressed by:
- Variable-temperature NMR to distinguish dynamic proton exchanges.
- 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity.
- Comparative analysis with structurally validated analogs (e.g., 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine, m.p. 221–223°C) .
Q. What in vitro and in vivo models assess its biological activity?
- Methodological Answer :
- Anticancer activity : Evaluate cytotoxicity using MTT assays in cancer cell lines (e.g., HepG2, MCF-7), with IC values compared to reference drugs like doxorubicin .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or adenosine receptors (A) using competitive binding assays (Ki values <1 nM for selective antagonists) .
- In vivo models : Test in rodent Parkinson’s disease (PD) models (e.g., 6-hydroxydopamine lesions) or depression assays (tail suspension test). Oral administration at 0.1–1 mg/kg shows efficacy in reversing haloperidol-induced catalepsy .
Q. How does the difluoromethyl group influence physicochemical and pharmacokinetic properties?
- Methodological Answer : The CFH group enhances:
- Lipophilicity (logP increases by ~1.5 vs. non-fluorinated analogs), improving blood-brain barrier penetration.
- Metabolic stability by resisting oxidative degradation (C-F bonds are less prone to CYP450 metabolism).
- Electrophilicity , enabling covalent binding to target enzymes (e.g., irreversible kinase inhibitors). Computational modeling (DFT or molecular docking) predicts binding modes and guides structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
